Fluvastatin Sodium

Description

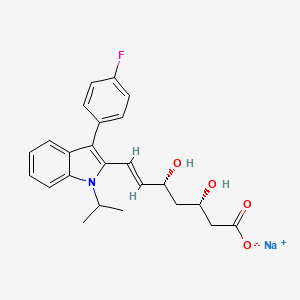

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-RPQBTBOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent) | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044758 | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93957-55-2 | |

| Record name | Fluvastatin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvastatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVASTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of Fluvastatin Sodium's Inhibition of HMG-CoA Reductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), the first entirely synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, plays a crucial role in the management of hypercholesterolemia.[1] Its therapeutic efficacy is rooted in its highly specific and potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning fluvastatin's inhibitory action. It delves into the quantitative kinetics of binding, detailed experimental protocols for assessing inhibition, the intricate signaling pathways affected, and the structural basis of the drug-enzyme interaction. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams generated using the Graphviz DOT language, adhering to stringent design specifications for clarity and accessibility by a scientific audience.

Core Mechanism of Action: Competitive Inhibition

Fluvastatin sodium exerts its primary effect through the competitive inhibition of HMG-CoA reductase.[2] The molecular structure of fluvastatin includes a hydrophilic HMG-like moiety that mimics the natural substrate, HMG-CoA.[2] This structural analogy allows fluvastatin to bind to the active site of the HMG-CoA reductase enzyme, thereby directly competing with the endogenous HMG-CoA substrate.[2]

The binding of fluvastatin to the active site is a reversible process. However, it demonstrates a significantly higher affinity for the enzyme than HMG-CoA.[2] This high-affinity binding effectively occludes the catalytic site from HMG-CoA, thereby inhibiting the synthesis of mevalonate (B85504), a crucial precursor in the cholesterol biosynthesis cascade.[2] The inhibition of cholesterol synthesis within hepatocytes triggers a compensatory upregulation of LDL receptor expression on the cell surface, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[3]

Quantitative Analysis of Fluvastatin-HMG-CoA Reductase Interaction

The potency and binding characteristics of fluvastatin have been quantified through various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics that underscore the efficacy of fluvastatin as an HMG-CoA reductase inhibitor.

Table 1: In Vitro Inhibition of HMG-CoA Reductase by Fluvastatin

| Parameter | Reported Value(s) | Cell/System Type |

| IC50 | 8 nM | Cell-free assay ((3R,5S)-Fluvastatin)[1][4] |

| 40 - 100 nM | Human liver microsomes (racemic Fluvastatin)[1][4][5] | |

| Ki | 2 - 250 nM (range for various statins) | Not specified[1][6] |

Table 2: Comparative Inhibitory Potency of Various Statins

| Statin | IC50 (nM) | Notes |

| (3R,5S)-Fluvastatin | 8 | The pharmacologically active enantiomer.[4] |

| Atorvastatin | 8.2 | A widely prescribed synthetic statin.[4] |

| Simvastatin | 11.2 | A semi-synthetic statin.[4] |

| Rosuvastatin | 5.4 | A potent synthetic statin.[4] |

Table 3: Thermodynamic Parameters of Fluvastatin Binding to HMG-CoA Reductase

Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic forces driving the interaction between fluvastatin and HMG-CoA reductase. These studies reveal that at 25°C, the binding is predominantly entropy-driven.[6][7]

| Thermodynamic Parameter | Value | Conditions |

| Binding Enthalpy (ΔH) | 0 to -9.3 kcal/mol (range for various statins) | 25°C[6] |

| Binding Affinity (ΔG) | -9.0 kcal/mol (for Fluvastatin) | 25°C[8] |

| Dominant Contribution | Entropy-driven (for Fluvastatin) | 25°C[6][7] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Fluvastatin Inhibition

The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase and the inhibitory action of fluvastatin.

Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition by fluvastatin.

Downstream Signaling Consequences of Mevalonate Pathway Inhibition

Inhibition of the mevalonate pathway by fluvastatin extends beyond cholesterol reduction, impacting other signaling cascades that rely on isoprenoid intermediates. This includes the inhibition of pathways such as the Braf/MEK/ERK and Akt signaling cascades, which are crucial for cell growth and proliferation.[9]

Caption: Impact of fluvastatin on downstream signaling pathways via mevalonate depletion.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical workflow for determining the half-maximal inhibitory concentration (IC50) of fluvastatin for HMG-CoA reductase.

Caption: Experimental workflow for determining the IC50 of fluvastatin.

Detailed Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay quantifies HMG-CoA reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][10]

Materials:

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4, containing DTT and EDTA)

-

Fluvastatin sodium solutions of varying concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized HMG-CoA reductase in assay buffer to a final concentration of 0.5-0.7 mg/mL and keep on ice.[1]

-

Prepare a stock solution of HMG-CoA in deionized water.[1]

-

Prepare a stock solution of NADPH in deionized water and protect it from light.[1]

-

Prepare a stock solution of fluvastatin sodium in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations for IC50 determination.[1]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well: Assay Buffer, NADPH solution, and varying concentrations of fluvastatin solution (or vehicle control).[4]

-

Add the HMG-CoA reductase enzyme to each well.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot for each concentration of fluvastatin.[1]

-

Plot the percentage of enzyme inhibition against the logarithm of the fluvastatin concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (fluvastatin) to a macromolecule (HMG-CoA reductase), enabling the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1][2]

Materials:

-

Purified, dialysis-equilibrated HMG-CoA reductase

-

Fluvastatin sodium, accurately weighed and dissolved in the same dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

ITC Experiment Setup:

-

Equilibrate the system to the desired temperature (e.g., 25°C).[1]

-

-

Titration:

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

-

The entropy of binding (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.[1]

-

X-ray Crystallography of the Fluvastatin-HMG-CoA Reductase Complex

This technique provides high-resolution, three-dimensional structural information of the enzyme-inhibitor complex, revealing the precise molecular interactions.

Methodology Overview:

-

Crystallization: The catalytic domain of human HMG-CoA reductase is co-crystallized with fluvastatin. This involves preparing a highly pure and concentrated solution of the protein-inhibitor complex and screening various conditions (e.g., pH, temperature, precipitant concentration) to promote the growth of high-quality crystals.[2]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[2]

-

Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, from which the atomic structure of the fluvastatin-HMG-CoA reductase complex is built and refined to achieve a high-resolution model.[2] This model reveals key interactions, such as hydrogen bonds and van der Waals contacts, between fluvastatin and specific amino acid residues in the active site.

Conclusion

Fluvastatin sodium is a potent and highly specific competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-characterized, involving high-affinity, reversible binding to the enzyme's active site, which is predominantly an entropy-driven process. This interaction effectively blocks the cholesterol biosynthesis pathway, leading to a reduction in plasma LDL cholesterol levels. Furthermore, the inhibition of the mevalonate pathway has pleiotropic effects, influencing downstream signaling cascades involved in cellular growth and proliferation. The detailed experimental protocols provided herein offer robust methodologies for the continued investigation and characterization of HMG-CoA reductase inhibitors, solidifying the foundational understanding of fluvastatin's therapeutic role in cardiovascular medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Physicochemical properties of Fluvastatin Sodium for research

An In-depth Technical Guide on the Physicochemical Properties of Fluvastatin (B1673502) Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Fluvastatin Sodium. The information herein is intended to support research and development activities by providing essential data on solubility, stability, and other key characteristics, alongside detailed experimental protocols and visual representations of critical pathways and workflows.

Core Physicochemical Properties

Fluvastatin Sodium is the monosodium salt of a synthetic lipid-lowering agent.[1] It is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from fungal-derived statins.[1] It presents as a white to pale yellow or yellow-brown, hygroscopic crystalline powder.[1][2][3]

Table 1: General Physicochemical Properties of Fluvastatin Sodium

| Property | Value | References |

| Chemical Formula | C₂₄H₂₅FNNaO₄ | [3][4] |

| Molecular Weight | 433.46 g/mol | [1][4] |

| Appearance | White to pale yellow, hygroscopic powder | [1] |

| pKa | ~4.5 (estimated) | [5] |

| Polymorphism | Exhibits polymorphism | [6][7] |

Table 2: Solubility Profile of Fluvastatin Sodium

| Solvent | Solubility | References |

| Water | Soluble, 30 mg/mL, 10.84 mg/mL (25 mM) | [1][2][8][9] |

| Methanol | Soluble | [1][2] |

| Ethanol | Soluble, ~0.5 mg/mL, ≥16.83 mg/mL | [1][2][10][11] |

| DMSO | Soluble, ~10 mg/mL, 43.34 mg/mL (100 mM) | [2][8][9][10] |

| Dimethylformamide (DMF) | ~10 mg/mL | [10] |

| PBS (pH 7.2) | ~0.2 mg/mL | [10] |

Table 3: Thermal Properties of Fluvastatin Sodium

| Property | Value | Notes | References |

| Melting Point | 194-197°C | [2][5][12] | |

| >132°C (decomposition) | Some sources indicate decomposition at a lower temperature. | [3][13] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15] By blocking the conversion of HMG-CoA to mevalonic acid in the liver, it reduces hepatic cholesterol synthesis.[16] This reduction stimulates the upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[15][16]

Caption: Mechanism of action for Fluvastatin Sodium.

Key Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and widely accepted technique for determining the equilibrium solubility of a compound.[17][18]

Objective: To determine the saturation concentration of Fluvastatin Sodium in a specific solvent system under thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of Fluvastatin Sodium solid to a known volume of the selected solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation is reached.[18]

-

Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[18]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material via centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the drug.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of Fluvastatin Sodium in the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Caption: Workflow for equilibrium solubility determination.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable drugs.[20]

Objective: To determine the acid dissociation constant (pKa) of Fluvastatin Sodium.

Methodology:

-

System Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Dissolve an accurately weighed quantity of Fluvastatin Sodium in a suitable solvent (e.g., water or a co-solvent system for poorly soluble drugs) to a known concentration.[20] The ionic strength of the solution should be kept constant using an inert salt like KCl.[20]

-

Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[20]

-

Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[20]

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this sigmoidal curve. For an acid, the pH at the half-equivalence point (where 50% of the acid has been neutralized) is equal to the pKa.

-

Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[20]

Solid-State Characterization (Polymorphism and Melting Point)

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are powerful techniques for investigating polymorphism and thermal behavior.[6]

Objective: To identify crystalline forms (polymorphs, solvates) and determine the melting point of Fluvastatin Sodium.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the Fluvastatin Sodium sample (typically 2-5 mg) into an aluminum DSC pan and seal it.[21]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[21]

-

Record the heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks. The onset or peak temperature of the melt endotherm is taken as the melting point.[21] Different polymorphs will typically exhibit different melting points and thermal profiles.[6]

-

-

X-Ray Powder Diffraction (XRPD):

-

Prepare a uniform, flat powder bed of the Fluvastatin Sodium sample.

-

Place the sample in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles.

-

The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct diffraction patterns.[6]

-

Stability Profile and Considerations

Fluvastatin Sodium exhibits several stability characteristics that are critical for formulation and storage.

-

Hygroscopicity: The compound is hygroscopic, and variations in water content can lead to changes in its crystalline structure, which can be observed in XRPD analysis.[6]

-

Storage: As a solid, it is stable for at least two years when stored at -20°C.[10] However, aqueous solutions are not recommended for storage beyond one day.[10]

-

Degradation: Fluvastatin is known to be unstable during storage, with the formation of anti-isomers and lactone by-products being the primary degradation pathways.[22] It is also sensitive to visible light.[7]

-

Stabilization: The formation of solid dispersions with polymers like chitosan (B1678972) or PVP has been shown to improve the physical and chemical stability of Fluvastatin, likely through the formation of hydrogen bonds that inhibit degradation.[22]

A stability-indicating assay , typically using RP-HPLC, is essential for quantifying Fluvastatin Sodium in the presence of its degradation products.[23][24] The development of such a method involves subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and ensuring the chromatographic method can resolve the parent drug peak from all degradation product peaks.[25]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Fluvastatin Sodium - LKT Labs [lktlabs.com]

- 3. usbio.net [usbio.net]

- 4. Fluvastatin Sodium | C24H25FNNaO4 | CID 23679527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. db.cbg-meb.nl [db.cbg-meb.nl]

- 8. Fluvastatin sodium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 9. Fluvastatin, Sodium Salt [sigmaaldrich.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. apexbt.com [apexbt.com]

- 12. Fluvastatin sodium salt CAS#: 93957-55-2 [m.chemicalbook.com]

- 13. Fluvastatin Sodium | 93957-55-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Fluvastatin Sodium? [synapse.patsnap.com]

- 16. Fluvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. solubility experimental methods.pptx [slideshare.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Preparation of Amorphous Probucol with Fluvastatin Sodium Salt and Stability Comparison Studies of Co-amorphous Probucol with Fluvastatin Sodium Salt and Atorvastatin Calcium Trihydrate Salt [jstage.jst.go.jp]

- 22. Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Fluvastatin Sodium in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]

- 24. Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 25. researchgate.net [researchgate.net]

In-Depth Pharmacokinetics and Metabolism of Fluvastatin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502) sodium, a fully synthetic cholesterol-lowering agent, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. As a member of the statin class, its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C) levels in the plasma[1]. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of fluvastatin sodium, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetic Profile

Fluvastatin is administered as a racemic mixture of two enantiomers, the pharmacologically active (+)-3R,5S isomer and the inactive (-)-3S,5R isomer[2][3]. The pharmacokinetic properties of fluvastatin are characterized by rapid absorption, extensive first-pass metabolism, high protein binding, and primary elimination through the feces.

Absorption

Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached in less than one hour for the immediate-release (IR) capsules[4][5]. However, due to extensive first-pass metabolism in the liver, the absolute bioavailability is modest[6][7].

-

Formulation Effects: The bioavailability of the immediate-release capsule is approximately 24% (range: 9%-50%), while the extended-release (XL) tablet has a mean relative bioavailability of about 29% compared to the immediate-release capsule under fasting conditions[4][5][8].

-

Food Effects: Administration of fluvastatin with food can affect the rate and extent of absorption. A high-fat meal can delay the absorption of the extended-release tablet but may increase its bioavailability by approximately 50%[4][8]. For the immediate-release capsule, food reduces the rate of absorption but not the overall extent[4][5].

Distribution

Fluvastatin is highly bound to plasma proteins, with approximately 98% being protein-bound at therapeutic concentrations[5][8][9][10]. This high degree of protein binding is not significantly affected by the presence of other highly protein-bound drugs such as warfarin, salicylic (B10762653) acid, and glyburide[5][8]. The mean volume of distribution (Vd) is estimated to be around 0.35 L/kg, indicating that the drug is primarily distributed within the vascular compartment and is targeted to the liver, its primary site of action[5][8][10].

Metabolism

Fluvastatin undergoes extensive metabolism, primarily in the liver, with less than 2% of the parent drug being excreted unchanged[9]. The metabolism of fluvastatin is mediated by multiple cytochrome P450 (CYP) isoenzymes.

-

CYP450 Involvement: The primary enzyme responsible for fluvastatin metabolism is CYP2C9, which accounts for approximately 75% of its metabolic clearance[8][9][11]. Other contributing enzymes include CYP3A4 (~20%) and CYP2C8 (~5%)[8][9][11]. This metabolic pathway, being less reliant on CYP3A4, reduces the potential for drug-drug interactions compared to other statins that are primarily metabolized by CYP3A4[7].

-

Metabolic Pathways: The main metabolic pathways for fluvastatin are hydroxylation of the indole (B1671886) ring at the 5- and 6-positions and N-deisopropylation[3]. Beta-oxidation of the side-chain also occurs.

-

Metabolites: The major metabolites identified are 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-deisopropyl-fluvastatin[11][12]. These hydroxylated metabolites have some pharmacological activity but do not circulate systemically in significant concentrations. The N-desisopropyl propionic acid metabolite is considered inactive[9].

Excretion

Fluvastatin and its metabolites are primarily eliminated through the biliary route, with approximately 95% of the administered dose being excreted in the feces[8][9]. Only about 5% of the dose is recovered in the urine[8]. The elimination half-life of the immediate-release formulation is short, around 1 to 3 hours, while the extended-release formulation has a longer half-life of approximately 9 hours[8][9][13].

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of Fluvastatin Sodium.

Table 1: Key Pharmacokinetic Parameters of Fluvastatin Sodium

| Parameter | Immediate-Release (IR) Capsule | Extended-Release (XL) Tablet | Reference(s) |

| Absolute Bioavailability | 24% (Range: 9-50%) | ~29% (Relative to IR) | [4][5][8] |

| Time to Peak (Tmax) | < 1 hour | ~3 hours (fasting) | [4][5] |

| Protein Binding | >98% | >98% | [5][8][9][10] |

| Volume of Distribution (Vd) | 0.35 L/kg | 0.35 L/kg | [5][8][10] |

| Elimination Half-life (t½) | 1-3 hours | ~9 hours | [8][9][13] |

| Primary Route of Excretion | Feces (~95%) | Feces (~95%) | [8][9] |

Table 2: Influence of Food on Fluvastatin Pharmacokinetics

| Formulation | Condition | Effect on Cmax | Effect on AUC | Reference(s) |

| Immediate-Release | With Food | Reduced | No significant change | [4][5] |

| Extended-Release | High-Fat Meal | Delayed Tmax | Increased by ~50% | [4][8] |

Table 3: Stereoselective Pharmacokinetics of Fluvastatin (20 mg single oral dose)

| Parameter | (+)-3R,5S Isomer (Active) | (-)-3S,5R Isomer (Inactive) | Reference(s) |

| Cmax (ng/mL) | 60.3 | 92.4 | [2] |

| AUC (0-inf) (ng·h/mL) | 97.4 | 133.3 | [2] |

| Clearance/f (L/h) | 205.2 | 150.2 | [2] |

| Vd/f (L/kg) | 6.0 | 4.4 | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic and metabolism studies of fluvastatin.

Quantification of Fluvastatin in Human Plasma by HPLC

Objective: To determine the concentration of fluvastatin in human plasma samples for pharmacokinetic analysis.

Methodology:

-

Sample Preparation:

-

To 1.0 mL of human plasma, add an internal standard (e.g., a structural analog of fluvastatin).

-

Acidify the plasma sample with a suitable buffer.

-

Perform liquid-liquid extraction by adding methyl tert-butyl ether, followed by vortexing and centrifugation.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., LC-18).

-

Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 13 mM tetrabutylammonium (B224687) fluoride) in a 3:2 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection: Fluorescence detection with an excitation wavelength of 305 nm and an emission wavelength of 380 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of fluvastatin to the internal standard against the concentration of fluvastatin standards.

-

Determine the concentration of fluvastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Metabolism of Fluvastatin using Human Liver Microsomes

Objective: To identify the metabolites of fluvastatin and the CYP450 enzymes responsible for its metabolism.

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, fluvastatin, and a NADPH-generating system (or NADPH) in a phosphate (B84403) buffer.

-

For enzyme inhibition studies, pre-incubate the microsomes with known CYP450 inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9) before adding fluvastatin.

-

Incubate the mixture at 37°C for a specified time.

-

-

Sample Processing:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to precipitate the proteins.

-

Analyze the supernatant containing the metabolites.

-

-

Metabolite Identification:

-

Use a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites.

-

Compare the mass spectra and retention times of the metabolites with those of authentic standards, if available.

-

Determination of Fluvastatin Plasma Protein Binding by Ultrafiltration

Objective: To determine the extent of fluvastatin binding to human plasma proteins.

Methodology:

-

Incubation:

-

Spike human plasma with fluvastatin to achieve the desired concentration.

-

Incubate the mixture at 37°C to allow for binding equilibrium to be reached.

-

-

Ultrafiltration:

-

Transfer an aliquot of the incubated plasma to an ultrafiltration device containing a semi-permeable membrane with a specific molecular weight cutoff.

-

Centrifuge the device to separate the free (unbound) drug in the ultrafiltrate from the protein-bound drug in the retentate.

-

-

Quantification:

-

Measure the concentration of fluvastatin in the ultrafiltrate (unbound concentration) and in the initial plasma sample (total concentration) using a validated analytical method such as HPLC.

-

-

Calculation:

-

Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the metabolism and analysis of fluvastatin.

Caption: Metabolic pathways of fluvastatin mediated by cytochrome P450 enzymes.

Caption: Experimental workflow for the quantification of fluvastatin in plasma by HPLC.

Caption: Experimental workflow for determining plasma protein binding of fluvastatin.

Conclusion

Fluvastatin sodium exhibits a pharmacokinetic profile characterized by rapid absorption, extensive first-pass metabolism primarily mediated by CYP2C9, high plasma protein binding, and elimination predominantly through the feces. Its reliance on CYP2C9 for metabolism distinguishes it from many other statins and may result in a lower potential for certain drug-drug interactions. The quantitative data and experimental protocols presented in this guide provide a detailed understanding of the disposition of fluvastatin in the human body, serving as a valuable resource for further research and development in the field of lipid-lowering therapies.

References

- 1. ijper.org [ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. Binding of fluvastatin to blood cells and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of interactions of simvastatin, pravastatin, fluvastatin, and pitavastatin with bovine serum albumin: multiple spectroscopic and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 8. High-performance liquid chromatographic method for the determination of fluvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. ijnrd.org [ijnrd.org]

- 13. Improvement of fluvastatin bioavailability by loading on nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cholesterol: A Technical Guide to the Pleiotropic Biological Activities of Fluvastatin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502) sodium, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely recognized for its cholesterol-lowering efficacy. However, a substantial body of evidence reveals a broader spectrum of biological activities that extend beyond its lipid-modulating effects. These "pleiotropic" effects position fluvastatin as a molecule of interest in diverse therapeutic areas, including inflammation, oncology, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the non-cholesterol-lowering biological activities of fluvastatin sodium, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anti-Inflammatory and Immunomodulatory Effects

Fluvastatin has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids. These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Rho, Rac, and Ras, which are key regulators of inflammatory signaling.[1][2]

Inhibition of Pro-Inflammatory Cytokine Production

Fluvastatin has been shown to suppress the production of several pro-inflammatory cytokines. In various experimental models, treatment with fluvastatin led to a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]

Modulation of Macrophage Polarization

Fluvastatin can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is characterized by a decrease in the expression of M1 markers like inducible nitric oxide synthase (iNOS) and an increase in M2 markers such as Arginase-1 (Arg-1) and transforming growth factor-beta (TGF-β).[3][4][5]

Attenuation of Leukocyte Adhesion and Extravasation

By downregulating the expression of adhesion molecules on endothelial cells, fluvastatin can inhibit the adhesion and subsequent extravasation of leukocytes, a critical step in the inflammatory response.[6]

Quantitative Data: Anti-Inflammatory and Immunomodulatory Effects

| Parameter | Cell/Model System | Fluvastatin Concentration | Observed Effect | Reference |

| IL-8 Production | Human whole blood from cystic fibrosis patients stimulated with P. aeruginosa LPS | 0-300 µM | Concentration-dependent decrease in IL-8 levels. | [7] |

| NF-κB Activation | Human monocytes stimulated with LPS | 0.001-5 µM | Dose-dependent inhibition of LPS-induced NF-κB binding activity. | [8] |

| Pro-inflammatory Gene Expression (NFκB, IL-1β, IL-6, iNOS) | M1-polarized human macrophages | Not specified | Significant reduction in gene expression. | [3][4][5] |

| Anti-inflammatory Gene Expression (Arg-1, TGFβ) | M2-polarized human macrophages | Not specified | Enhanced gene expression. | [3][4][5] |

| Leukocyte Adhesion and Extravasation | Rat model of complement-mediated acute peritoneal inflammation | Not specified | Significant inhibition of firm adhesion (77%) and extravasation (72%). | [6] |

Experimental Protocols

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulation: PBMCs (1 x 10^6 cells/mL) are stimulated with phytohaemagglutinin (PHA) or specific antigens in the presence or absence of varying concentrations of fluvastatin.

-

Incubation: Cells are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Supernatants are collected, and the concentrations of cytokines (e.g., IFN-γ, IL-5) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

-

Cell Culture and Treatment: Human monocytes are isolated and incubated with lipopolysaccharide (LPS) (10 µg/ml) with or without various concentrations of fluvastatin (0.001-5 µM).

-

Nuclear Extract Preparation: Nuclear extracts are prepared from the treated cells.

-

EMSA Procedure: The binding activity of NF-κB in the nuclear extracts is determined using an Electrophoretic Mobility Shift Assay (EMSA) with a radiolabeled NF-κB consensus oligonucleotide.

-

Analysis: The protein-DNA complexes are separated by polyacrylamide gel electrophoresis and visualized by autoradiography.[8]

Signaling Pathway

Anti-Proliferative and Pro-Apoptotic Effects

Fluvastatin exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent. These effects are also linked to the inhibition of the mevalonate pathway, which deprives cancer cells of essential molecules for proliferation and survival.

Inhibition of Cancer Cell Growth

Fluvastatin has been shown to inhibit the proliferation of a range of cancer cells in a dose- and time-dependent manner.

Induction of Apoptosis

Beyond inhibiting growth, fluvastatin can induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by the activation of caspases and alterations in the expression of pro- and anti-apoptotic proteins.

Cell Cycle Arrest

Fluvastatin can arrest the cell cycle at different phases, most commonly at the G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase.[10]

Quantitative Data: Anti-Proliferative Effects

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HEp-2 | Human Larynx Carcinoma | 2.43 ± 0.56 µg/mL | Not specified | [10] |

| KB | Human Nasopharyngeal Carcinoma | 2.29 ± 0.19 µg/mL | Not specified | [10] |

| HeLa | Human Epithelial Carcinoma | 5.02 ± 1.52 µg/mL | Not specified | [10] |

| OVCAR3 | Ovarian Cancer | 45.7 µM | 24 hours | [11] |

| A-375 | Malignant Melanoma | ~50% inhibition at 100 µM | 72 hours | [12] |

| A-673 | Muscle Ewing's Sarcoma | ~50% inhibition at 100 µM | 72 hours | [12] |

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 - 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of fluvastatin concentrations for 24, 48, or 72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Cell Treatment: Cells are treated with fluvastatin for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[10]

Logical Relationship Diagram

Antioxidant Properties

Fluvastatin has been reported to possess direct antioxidant properties, independent of its HMG-CoA reductase inhibitory activity. It can scavenge free radicals and inhibit lipid peroxidation.

Quantitative Data: Antioxidant Activity

| Assay | Method | Fluvastatin Concentration | Result | Reference |

| Lipid Peroxidation Inhibition | Thiobarbituric acid reactive substances (TBARS) assay in phosphatidylcholine liposomes | IC50 = 1.2 x 10^-5 M | Marked inhibition | Not specified in results |

Experimental Protocols

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is mixed with various concentrations of fluvastatin.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.[13][14]

-

Radical Generation: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate.

-

Reaction: The ABTS radical solution is diluted with a buffer to a specific absorbance and then mixed with different concentrations of fluvastatin.

-

Measurement: The decrease in absorbance is measured at 734 nm after a set incubation time. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13][14]

Effects on Endothelial Function

Fluvastatin improves endothelial function, a key factor in maintaining vascular health. This is primarily achieved by increasing the bioavailability of nitric oxide (NO), a potent vasodilator.

Upregulation of Endothelial Nitric Oxide Synthase (eNOS)

Fluvastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. This effect is mediated, in part, through the PI3K/Akt signaling pathway.[15][16]

Quantitative Data: Endothelial Function

| Parameter | Cell/Model System | Fluvastatin Concentration | Observed Effect | Reference |

| eNOS mRNA expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 1.0 µM (peak) | 276 ± 38% increase | [15] |

| eNOS protein production | HUVECs | Not specified | 245 ± 51% increase | [15] |

| Nitrite production | HUVECs | Not specified | 165 ± 35% increase | [15] |

| Endothelin-1 (B181129) (ET-1) production | HUVECs | 1.0 µM | 28 ± 1% of control | [15] |

Experimental Protocols

-

Cell Culture and Treatment: HUVECs are treated with fluvastatin for a specified time.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against total eNOS and phosphorylated eNOS (at Ser1177), followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20]

Signaling Pathway

Impact on Bone Metabolism

Emerging evidence suggests that fluvastatin may have a positive impact on bone metabolism by promoting osteoblast differentiation and inhibiting osteoclast activity.

Stimulation of Osteoblast Differentiation

Fluvastatin has been shown to enhance the differentiation of bone marrow stromal cells into osteoblasts, the cells responsible for bone formation. This is associated with the upregulation of key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), osteopontin (B1167477) (SPP1), and collagen type I (COL1A2).[21]

Inhibition of Osteoclastogenesis

Fluvastatin can inhibit the differentiation of osteoclasts, the cells that resorb bone tissue. This effect contributes to a net anabolic effect on bone.[22]

Quantitative Data: Bone Metabolism

| Parameter | Model System | Fluvastatin Concentration | Observed Effect | Reference |

| Osteogenic marker expression (RUNX2, SPP1, COL1A2) | Ex vivo embryonic chick femur model | 1 µM | Increased expression | [21] |

| Mineralized tissue formation | Ex vivo embryonic chick femur model | 0.1 and 1 µM | Significant increase | [21] |

Experimental Protocols

-

Cell Culture: Mouse bone marrow stromal cells are cultured in osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone).

-

Treatment: Cells are treated with various concentrations of fluvastatin.

-

Alkaline Phosphatase (ALP) Staining: After a specific culture period (e.g., 7-14 days), cells are stained for ALP activity, an early marker of osteoblast differentiation.

-

Mineralization Assay (Alizarin Red S Staining): At a later time point (e.g., 21 days), the formation of mineralized nodules is assessed by Alizarin Red S staining.[23][24]

Neuroprotective Effects

Fluvastatin has shown promise in preclinical models of neurodegenerative diseases, suggesting a potential neuroprotective role.

Reduction of Amyloid-β Accumulation

In models of Alzheimer's disease, fluvastatin has been found to decrease the accumulation of amyloid-β (Aβ) peptides, a hallmark of the disease.[25][26][27]

Protection Against Oxidative Stress-Induced Neuronal Death

Fluvastatin can protect neuronal cells from death induced by oxidative stress, in part by activating the PI3K/Akt/mTOR signaling pathway.[28][29]

Experimental Protocols

-

Animal Model: Mice are intracerebroventricularly injected with aggregated Aβ peptides to induce memory impairment.

-

Treatment: Fluvastatin is administered to the mice before or after Aβ injection.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance task.

-

Biochemical Analysis: Brain tissue is analyzed for Aβ levels (e.g., by ELISA) and markers of oxidative stress.[25]

Conclusion

The biological activities of fluvastatin sodium extend far beyond its well-established role in cholesterol reduction. Its anti-inflammatory, immunomodulatory, anti-proliferative, antioxidant, and pro-endothelial effects, along with its emerging roles in bone metabolism and neuroprotection, highlight its potential for repositioning in a variety of therapeutic contexts. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the multifaceted therapeutic potential of fluvastatin. Further investigation into the precise molecular mechanisms and clinical validation of these pleiotropic effects is warranted.

References

- 1. Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes [mdpi.com]

- 2. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of fluvastatin on polarized macrophages and its dependence on the mevalonate pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluvastatin treatment inhibits leucocyte adhesion and extravasation in models of complement-mediated acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Fluvastatin on IL-8 Production Induced by Pseudomonas aeruginosa and Aspergillus fumigatus Antigens in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of fluvastatin on cytokine and chemokine production by peripheral blood mononuclear cells in patients with allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 11. Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Regulation of endothelial nitric oxide synthase and endothelin-1 expression by fluvastatin in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluvastatin upregulates endothelial nitric oxide synthase activity via enhancement of its phosphorylation and expression and via an increase in tetrahydrobiopterin in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Osteogenic Potential of Simvastatin and Fluvastatin in an Organotypic Bone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluvastatin Inhibits Osteoclast Differentiation and Porphyromonas gingivalis Lipopolysaccharide-Induced Alveolar Bone Erosion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Prevention of amyloid beta-induced memory impairment by fluvastatin, associated with the decrease in amyloid beta accumulation and oxidative stress in amyloid beta injection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reduction of Brain β-Amyloid (Aβ) by Fluvastatin, a Hydroxymethylglutaryl-CoA Reductase Inhibitor, through Increase in Degradation of Amyloid Precursor Protein C-terminal Fragments (APP-CTFs) and Aβ Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 28. Fluvastatin protects neuronal cells from hydrogen peroxide-induced toxicity with decreasing oxidative damage and increasing PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Fluvastatin Sodium's Effect on Brown Adipose Tissue Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluvastatin Sodium, a widely prescribed HMG-CoA reductase inhibitor, has demonstrated a potential role in combating obesity and related metabolic disorders through the activation of brown adipose tissue (BAT). This technical guide provides an in-depth analysis of the current scientific evidence supporting Fluvastatin's effects on BAT thermogenesis. The document summarizes key quantitative data, details the experimental protocols used in pivotal studies, and visually represents the proposed signaling pathways. While promising, it is crucial to consider the broader context of statin effects on metabolic tissues, as some studies suggest conflicting outcomes. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of Fluvastatin's potential as a BAT activator.

Introduction

Brown adipose tissue is a specialized thermogenic organ that dissipates chemical energy as heat, a process mediated by Uncoupling Protein 1 (UCP1) located in the inner mitochondrial membrane. The activation of BAT is a promising therapeutic strategy for increasing energy expenditure. Recent research has identified Fluvastatin Sodium as a potential activator of BAT, offering a novel application for this established cardiovascular drug. This guide will delve into the molecular mechanisms and experimental evidence underlying this effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effect of Fluvastatin Sodium (FS) on brown adipose tissue activation. The primary data is derived from a significant study by Yin et al. (2019), which systematically investigated the impact of Fluvastatin on brown adipocytes and in a mouse model of diet-induced obesity.[1][2]

In Vitro Effects of Fluvastatin on Human Brown Adipocytes

| Parameter | Treatment | Concentration | Duration | Result | Fold Change (vs. Control) | Reference |

| UCP1 mRNA Expression | Fluvastatin Sodium | 1 µM | 24 h | Increased | ~2.5 | [1] |

| 10 µM | 24 h | Increased | ~5.7 | [1] | ||

| 100 µM | 24 h | Increased | ~4.8 | [1] | ||

| Thermogenic & Fatty Acid Oxidation Gene Expression | Fluvastatin Sodium | 10 µM | 24 h | Increased | PGC1α: ~2.1, PGC1β: ~1.8, CPT1β: ~1.7 | [3] |

| Mitochondrial DNA Copy Number | Fluvastatin Sodium | 10 µM | 48 h | Increased | ~1.5 | [1] |

| Oxygen Consumption Rate | Fluvastatin Sodium | 10 µM | 48 h | Increased | Significant increase | [1] |

In Vivo Effects of Fluvastatin in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment | Dosage | Duration | Result | Change (vs. HFD Control) | Reference |

| Body Weight Gain | Fluvastatin Sodium | 10 mg/kg/day | 12 weeks | Decreased | Significant reduction | [1] |

| Energy Expenditure | Fluvastatin Sodium | 10 mg/kg/day | 12 weeks | Increased | Significant increase | [1] |

| BAT UCP1 mRNA Expression | Fluvastatin Sodium | 10 mg/kg/day | 12 weeks | Increased | ~2.5-fold | [1] |

| BAT PGC1α Protein Expression | Fluvastatin Sodium | 10 mg/kg/day | 12 weeks | Increased | Significant increase | [3] |

| sWAT UCP1 mRNA Expression (Browning) | Fluvastatin Sodium | 10 mg/kg/day | 12 weeks | Increased | Significant increase | [1] |

Signaling Pathways

The precise signaling cascade through which Fluvastatin activates BAT is still under investigation. However, based on the available literature, a putative pathway can be proposed. Evidence from studies on BAT activation by other compounds and the observed effects of Fluvastatin in other tissues suggest the involvement of key metabolic regulators such as AMPK, p38 MAPK, and PGC-1α.[4][5][6][7] The study by Yin et al. (2019) notably observed an upregulation of SIRT1 and PGC1α in the liver of Fluvastatin-treated mice, suggesting a potential, yet unconfirmed, role for this pathway in BAT as well.[1]

Putative signaling pathway of Fluvastatin-mediated BAT activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary, primarily based on the study by Yin et al. (2019) and supplemented with standard laboratory protocols.

Quantitative Real-Time PCR (qRT-PCR) for UCP1 Gene Expression

Objective: To quantify the mRNA expression levels of Uncoupling Protein 1 (UCP1) in brown adipocytes.

Methodology:

-

RNA Extraction: Total RNA is isolated from cultured human brown adipocytes using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis.

-

Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen) with oligo(dT) primers.

-

qRT-PCR: The qRT-PCR is performed in a real-time PCR system (e.g., Applied Biosystems 7500) using a SYBR Green-based detection method.

-

Reaction Mixture: Each 20 µL reaction contains 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer for UCP1, and 2 µL of diluted cDNA template.

-

Primer Sequences (Human UCP1):

-

Forward: 5'-GGCCTCTACGACTCTGTGGA-3'

-

Reverse: 5'-GCTTTGCATTCTGACCTTCAC-3'

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing and Extension: 60°C for 1 minute

-

-

-

-

Data Analysis: The relative expression of UCP1 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) as an internal control.

Experimental workflow for qRT-PCR analysis of UCP1 expression.

Mitochondrial DNA (mtDNA) Copy Number Quantification

Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA as an indicator of mitochondrial biogenesis.

Methodology:

-

Total DNA Extraction: Total genomic DNA is extracted from brown adipocytes using a DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

-

DNA Quantification: The concentration of the extracted DNA is measured using a spectrophotometer.

-

qPCR: The relative abundance of a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M) is determined by qPCR.

-

Reaction Mixture: Similar to the qRT-PCR setup, using SYBR Green Master Mix and specific primers for the mitochondrial and nuclear genes.

-

Primer Sequences (Human):

-

mtDNA (ND1) Forward: 5'-CCCTAAAACCCGCCACATCT-3'

-

mtDNA (ND1) Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'

-

nDNA (B2M) Forward: 5'-TGCCTGCCGTGTGAACCATGT-3'

-

nDNA (B2M) Reverse: 5'-TGCGGCATCTTCAAACCTCCA-3'

-

-

Thermal Cycling Conditions: Same as for qRT-PCR.

-

-

Data Analysis: The relative mtDNA copy number is calculated from the difference in Ct values between the mitochondrial and nuclear genes (ΔCt = CtnDNA - CtmtDNA), and the copy number is expressed as 2 x 2ΔCt.

Western Blot Analysis of OXPHOS Proteins

Objective: To assess the protein levels of key components of the oxidative phosphorylation (OXPHOS) system.

Methodology:

-

Protein Extraction: Total protein is extracted from brown adipocytes using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against OXPHOS complex subunits (e.g., a cocktail antibody against subunits of Complex I-V) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ), and the relative protein levels are normalized to the loading control.

Oxygen Consumption Rate (OCR) Measurement

Objective: To measure cellular respiration and mitochondrial function in real-time.

Methodology:

-

Cell Seeding: Brown adipocytes are seeded in a Seahorse XF Cell Culture Microplate and allowed to adhere and differentiate.

-

Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.

-

Seahorse XF Analyzer Assay: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. A mitochondrial stress test is performed by sequential injections of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

-

-

Data Analysis: The OCR data is analyzed using the Seahorse XF software to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conflicting Evidence and Considerations

While the study by Yin et al. (2019) provides compelling evidence for Fluvastatin's BAT-activating properties, it is important to acknowledge conflicting findings within the broader class of statins.[1] Some studies have suggested that statins, in general, may impair brown adipocyte formation and function.[8][9] For instance, a study by Wu et al. (2019) demonstrated that statins inhibit the differentiation of brown adipocytes. This discrepancy may be attributable to differences in the specific statin used, as Yin et al. (2019) showed that other statins like lovastatin, simvastatin, and pravastatin (B1207561) did not significantly increase UCP1 expression to the same extent as Fluvastatin.[1] Furthermore, some clinical data has associated statin use with an increased risk of new-onset diabetes, a finding that could potentially be linked to effects on adipose tissue.[9]

Contrasting reported effects of statins on BAT.

Conclusion and Future Directions

Fluvastatin Sodium shows significant promise as a pharmacological activator of brown adipose tissue, with demonstrated effects on UCP1 expression, mitochondrial biogenesis, and overall energy expenditure in preclinical models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these findings. However, the conflicting reports on the effects of the broader statin class on BAT and glucose metabolism necessitate further research to fully elucidate the specific mechanisms of Fluvastatin and its potential for clinical translation in the context of obesity and metabolic disease. Future studies should focus on definitively identifying the signaling pathways involved in Fluvastatin-mediated BAT activation and conducting well-controlled clinical trials to assess its efficacy and safety for this novel indication.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluvastatin Sodium Ameliorates Obesity through Brown Fat Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluvastatin Sodium Ameliorates Obesity through Brown Fat Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p38α blocks brown adipose tissue thermogenesis through p38δ inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of AMPK Signaling in Brown Adipose Tissue Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac natriuretic peptides act via p38 MAPK to induce the brown fat thermogenic program in mouse and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Brown and White Adipocyte Transcriptome by the Transcriptional Coactivator NT-PGC-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The molecular features of uncoupling protein 1 support a conventional mitochondrial carrier-like mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluvastatin Sodium In Vitro Assays in Human Cell Lines

Introduction: Fluvastatin (B1673502), the first fully synthetic HMG-CoA reductase inhibitor, is widely recognized for its cholesterol-lowering effects.[1] Beyond its primary function, emerging evidence highlights its pleiotropic effects, including potential anticancer properties.[2] In vitro studies using human cell lines are fundamental to elucidating the mechanisms underlying these effects. Fluvastatin has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), cause cell cycle arrest, and suppress metastasis in a variety of cancer cell lines.[2][3][4] Its primary mechanism involves the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other non-sterol isoprenoids essential for cell function.[2][5] These application notes provide detailed protocols for key in vitro assays to investigate the biological effects of fluvastatin sodium in human cell lines.

HMG-CoA Reductase Inhibition Assay

Application Note: The primary mechanism of action for fluvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][7] This enzymatic assay is designed to quantify the inhibitory potency of fluvastatin, typically by measuring the decrease in NADPH oxidation. The activity is monitored by the decrease in absorbance at 340 nm as HMG-CoA is converted to mevalonate.[6][7] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of fluvastatin.

Quantitative Data: HMG-CoA Reductase Inhibition

| Compound | System | IC50 (nM) | Reference |

|---|---|---|---|

| Fluvastatin Sodium (racemic) | Human Liver Microsomes | 40 - 100 | [6][7][8] |

| (3R,5S)-Fluvastatin (active isomer) | Not specified | 8 | [7] |

| Fluvastatin Sodium | Cell-free assay | 8 |[9] |

Experimental Protocol: HMG-CoA Reductase Activity Assay This protocol is adapted for a 96-well UV-transparent microplate format.[6][7]

Materials:

-

Recombinant human HMG-CoA Reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH cofactor

-

Fluvastatin sodium

-

Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)[6]

-

DMSO (for dissolving fluvastatin)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Fluvastatin sodium in DMSO.[6] Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination.

-

Prepare a 400 µM working solution of NADPH in Assay Buffer. Protect from light.[6]

-

Prepare a working solution of HMG-CoA in Assay Buffer (e.g., 400 µM).[6]

-

Dilute the HMG-CoA Reductase enzyme in cold Assay Buffer to a concentration that yields a linear rate of NADPH consumption.

-

-

Assay Plate Setup:

-

Blank Wells: Add Assay Buffer and all reaction components except the enzyme.

-

No Inhibitor Wells (Control): Add Assay Buffer, NADPH, and HMG-CoA Reductase.

-

Inhibitor Wells: Add Assay Buffer, NADPH, HMG-CoA Reductase, and the desired concentration of Fluvastatin.

-

-

Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.[6]

-

Initiate the reaction by adding the HMG-CoA substrate solution to all wells.[7]

-

Immediately place the plate in the spectrophotometer and begin kinetic measurement of the absorbance decrease at 340 nm every 30 seconds for 10-20 minutes at 37°C.[6][7]

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340/min) for each well.

-

Determine the percent inhibition for each fluvastatin concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the fluvastatin concentration to determine the IC50 value.

-

Antiproliferative and Cytotoxic Effects

Application Note: Fluvastatin has demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[10][11] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are commonly used to assess cell viability.[2][12] These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. The results are used to determine the IC50 value, representing the drug concentration required to inhibit cell growth by 50%.

Quantitative Data: IC50 Values for Cytotoxicity

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

|---|---|---|---|---|

| HEp-2 | Larynx Carcinoma | 2.43 ± 0.56 µg/mL | Not specified | |

| KB | Nasopharyngeal Carcinoma | 2.29 ± 0.19 µg/mL | Not specified | |

| HeLa | Cervical Carcinoma | 5.02 ± 1.52 µg/mL | Not specified | |

| OVCAR3 | Ovarian Cancer | 45.7 µM | 24 h | [13] |

| MDA-MB-231 | Breast Cancer | ~1-10 µM | Not specified | [14] |

| A172 | Glioblastoma | ~1-10 µM | Not specified | [14] |

| GBM4, GBM8 | Primary Glioblastoma | 1 nM - 1.5 µM | Not specified |[14] |

Experimental Protocol: Cell Viability (MTS Assay) This protocol outlines the general steps for assessing cell viability after fluvastatin treatment.[2]

Materials:

-

Human cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-